
Stylotelline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stylotelline is a natural product found in Hymeniacidon with data available.
Wissenschaftliche Forschungsanwendungen
Isocyanide Terpene Metabolites
A study by Manzo et al. (2004) on the nudibranch Phyllidiella pustulosa revealed the isolation of various isocyanides, including diterpenes previously undiscovered in Phyllidiid nudibranchs. Among these was an enantiomer of the known sponge metabolite stylotelline. This research highlights the potential of this compound and its analogs in exploring marine natural products and their bioactive properties (Manzo et al., 2004).
Investigating Cytotoxic and Apoptosis Inducing Effects
Rassouli et al. (2011) investigated the cytotoxic and anticancer activities of stylosin, a monoterpene related to this compound, extracted from Ferula ovina. The study conducted on 5637 and HFF3 cells showed that stylosin could induce DNA damage and increase the number of apoptotic cells, suggesting its potential in cancer research (Rassouli et al., 2011).
Anti-inflammatory Activity of Stylopine
Jang et al. (2004) examined the anti-inflammatory activity of stylopine, a component of Chelidonium majus, related to this compound. The study found that stylopine reduced the production of various inflammatory mediators in RAW 264.7 cells, indicating its potential as an anti-inflammatory agent (Jang et al., 2004).
Eigenschaften
CAS-Nummer |
108648-45-9 |
|---|---|
Molekularformel |
C16H25N |
Molekulargewicht |
231.383 |
IUPAC-Name |
(1R,4aR,8aS)-8a-isocyano-1,4a-dimethyl-7-propyl-1,2,3,4,5,6-hexahydronaphthalene |
InChI |
InChI=1S/C16H25N/c1-5-7-14-9-11-15(3)10-6-8-13(2)16(15,12-14)17-4/h12-13H,5-11H2,1-3H3/t13-,15-,16-/m1/s1 |
InChI-Schlüssel |
FJRCDFUABIVCCI-FVQBIDKESA-N |
SMILES |
CCCC1=CC2(C(CCCC2(CC1)C)C)[N+]#[C-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


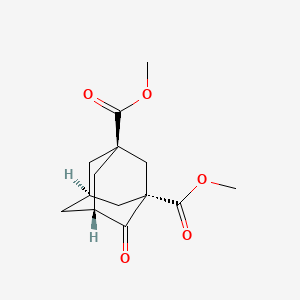

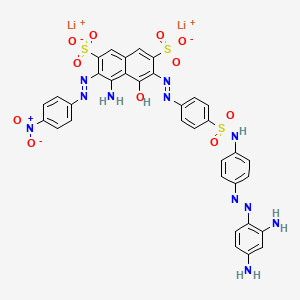

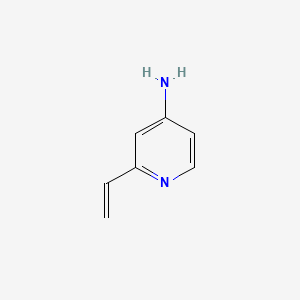
![Bromobis[(1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl]borane](/img/structure/B560757.png)
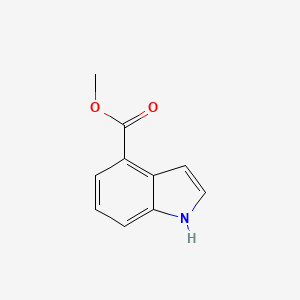

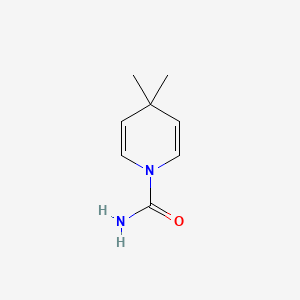

![3-Cyano-5-[3-[4-(diethylamino)-6-fluoro-1,3,5-triazin-2-yloxy]phenylazo]-1-(2-ethylhexyl)-6-hydroxy-4-methyl-2(1H)-pyridone](/img/structure/B560769.png)
